(2-Methylcyclohexyl)methanamine
Overview
Description
(2-Methylcyclohexyl)methanamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclohexane, where a methyl group and a methanamine group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is structurally similar to methenamine , which is known to target urinary tract pathogens .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde in acidic environments . Formaldehyde is highly bactericidal
Result of Action
If it acts similarly to methenamine, it may exert a bactericidal effect in the urinary tract .
Action Environment
The action of (2-Methylcyclohexyl)methanamine may be influenced by environmental factors such as pH. Methenamine, for example, only hydrolyzes to formaldehyde in acidic environments . The efficacy and stability of this compound under various environmental conditions would need to be studied further.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylcyclohexyl)methanamine can be synthesized through several methods. One common method involves the reaction of 2-methylcyclohexanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Methylcyclohexyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Similar structure but lacks the methyl group.
2-Methylcyclohexanone: Precursor in the synthesis of (2-Methylcyclohexyl)methanamine.
Cyclohexanemethanamine: Similar structure but without the methyl substitution.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methanamine group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(2-methylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOJHDAHDQVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-91-6 | |
Record name | (2-Methylcyclohexyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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